

## The Pharmacokinetic Profile of DWP-05195: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of **DWP-05195**, a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The information presented herein is compiled from publicly available data, primarily from a first-in-human clinical trial, to support further research and development of this compound.

#### **Executive Summary**

**DWP-05195** is an investigational drug candidate under development for pain management.[1] Early clinical data from a randomized, double-blind, placebo-controlled, dose-escalation study in healthy volunteers has demonstrated a dose-dependent pharmacokinetic profile.[1] This document summarizes the available quantitative PK data, details the experimental methodologies employed in its characterization, and visualizes a relevant signaling pathway.

#### **Pharmacokinetic Parameters**

The pharmacokinetic properties of **DWP-05195** were evaluated in healthy subjects following single and multiple oral dose administrations. The key findings from the single ascending dose (SAD) and multiple ascending dose (MAD) studies are presented below.

#### Single Ascending Dose (SAD) Study

In the SAD study, healthy volunteers were administered single oral doses of **DWP-05195** ranging from 10 mg to 600 mg.[1] The maximum plasma concentrations (Cmax) and the area



under the plasma concentration-time curve (AUC) were found to increase in a dose-dependent manner.[1]

Table 1: Summary of Mean Pharmacokinetic Parameters of **DWP-05195** after a Single Oral Dose

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC0-last (ng·hr/mL)	t1/2 (hr)
10	Data not	Data not	Data not	Data not
	available	available	available	available
20	Data not	Data not	Data not	Data not
	available	available	available	available
50	Data not	Data not	Data not	Data not
	available	available	available	available
100	Data not	Data not	Data not	Data not
	available	available	available	available
150	Data not	Data not	Data not	Data not
	available	available	available	available
250	Data not	Data not	Data not	Data not
	available	available	available	available
400	Data not	Data not	Data not	Data not
	available	available	available	available
600	Data not	Data not	Data not	Data not
	available	available	available	available

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life were not available in the publicly accessible literature. The available information indicates a dose-dependent increase in Cmax and AUC.[1]

## **Multiple Ascending Dose (MAD) Study**



The MAD study involved the administration of **DWP-05195** once daily for 8 days at doses of 100 mg, 200 mg, and 400 mg.[1] Similar to the SAD study, a dose-dependent increase in systemic exposure was observed.[1]

Table 2: Summary of Mean Steady-State Pharmacokinetic Parameters of **DWP-05195** after Multiple Oral Doses

Dose (mg)	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUC0-24,ss (ng·hr/mL)
100	Data not available	Data not available	Data not available
200	Data not available	Data not available	Data not available
400	Data not available	Data not available	Data not available

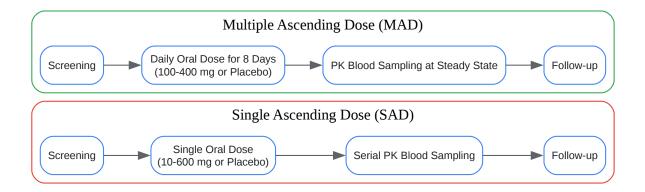
Note: Specific quantitative values for steady-state Cmax, Tmax, and AUC were not available in the publicly accessible literature.

# Experimental Protocols First-in-Human Clinical Trial Design

The pharmacokinetic data for **DWP-05195** was obtained from a first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study conducted in healthy volunteers.[1]

- Study Population: Healthy adult subjects.
- Single Ascending Dose (SAD) Cohorts: Subjects received a single oral dose of DWP-05195 (10, 20, 50, 100, 150, 250, 400, or 600 mg) or placebo.[1]
- Multiple Ascending Dose (MAD) Cohorts: Subjects received daily oral doses of DWP-05195 (100, 200, or 400 mg) or placebo for 8 days.[1]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of DWP-05195.





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First-in-Human Study Design for **DWP-05195**.

#### **Bioanalytical Method**

The quantification of **DWP-05195** in human plasma was performed using a validated bioanalytical method.

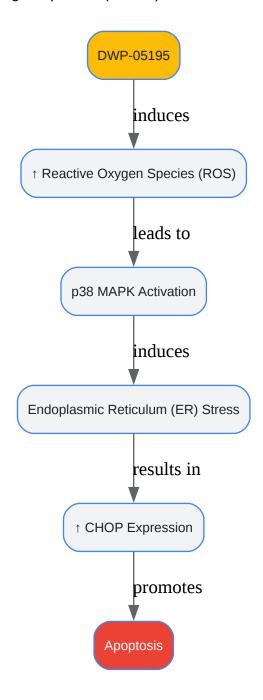
- Analytical Technique: While the specific analytical technique (e.g., LC-MS/MS) is not detailed
  in the available literature, it is the standard for such studies.
- Validation Parameters: The assay was validated for its linearity, accuracy, precision, and stability.[1]
- Linearity: The method demonstrated acceptable linearity over the concentration range of the study.
- Accuracy and Precision: The intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.

### **Signaling Pathway**

In addition to its role as a TRPV1 antagonist for pain, **DWP-05195** has been shown to induce apoptosis in human ovarian cancer cells through a specific signaling cascade. This pathway involves the generation of reactive oxygen species (ROS), activation of p38 mitogen-activated



protein kinase (p38), and subsequent endoplasmic reticulum (ER) stress, leading to the upregulation of C/EBP homologous protein (CHOP).



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#### References

- 1. A first-in-human, double-blind, placebo-controlled, randomized, dose escalation study of DWP05195, a novel TRPV1 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of DWP-05195: A
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  [https://www.benchchem.com/product/b15577635#dwp-05195-pharmacokinetic-profile]

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